N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(5-Methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring a 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups. The hydrazone moiety is derived from 5-methylthiophene-2-carbaldehyde, introducing a heteroaromatic thiophene ring. This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The synthesis of such compounds typically involves condensation of hydrazide intermediates with aldehydes under acidic conditions, as exemplified in related methodologies .
Properties
Molecular Formula |
C25H25N5O4S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N5O4S2/c1-16-10-11-19(36-16)14-26-27-22(31)15-35-25-29-28-24(30(25)18-8-6-5-7-9-18)17-12-20(32-2)23(34-4)21(13-17)33-3/h5-14H,15H2,1-4H3,(H,27,31)/b26-14+ |
InChI Key |
UJPAAEWFIQCSAI-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s pharmacological profile is influenced by its unique substituents:
- 5-Methylthiophen-2-yl moiety : Improves lipophilicity and may contribute to metabolic stability.
Key comparisons with analogous compounds are summarized below:
Pharmacological Implications
- Anticancer Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). The target compound’s trimethoxyphenyl moiety may confer superior cytotoxicity compared to analogs lacking this group .
- Antimicrobial Activity : Oxadiazole derivatives with trimethoxyphenyl groups () exhibit antibacterial effects, suggesting the target compound could share similar activity .
- Solubility and Bioavailability: The methylthiophene group in the target compound may enhance lipophilicity compared to ’s diethylamino-substituted analog, which prioritizes solubility .
Computational and Experimental Insights
- Similarity Indexing: Using Tanimoto/Dice coefficients (), the target compound’s structural similarity to known inhibitors (e.g., HDAC inhibitors) could predict shared mechanisms .
- Synthetic Accessibility : The target compound’s synthesis aligns with established routes for triazole-thioacetohydrazides, involving hydrazine hydrate and aldehyde condensation .
Biological Activity
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse structural features, including a triazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
| Structural Features | Contains triazole ring, sulfanyl group, and hydrazide moiety |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
- IC50 Values : Compounds with similar structural motifs have shown IC50 values ranging from low micromolar to single-digit nanomolar concentrations against MCF-7 breast cancer cells. The most potent derivatives were found to induce apoptosis through the activation of caspases without causing mitochondrial depolarization .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Properties : Research indicates that derivatives containing the triazole and thiadiazole scaffolds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances this activity by potentially disrupting bacterial cell wall synthesis or function .
- Case Studies : A study highlighted that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 0.125 μg/ml to 0.0078 μg/ml for certain compounds .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step involves the condensation of 5-methylthiophene-2-carboxaldehyde with appropriate hydrazine derivatives under reflux conditions in an organic solvent.
- Purification : The product is isolated through filtration and purified via recrystallization techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
